(2-Iodo-4-methoxyphenyl)methanamine
Description
(2-Iodo-4-methoxyphenyl)methanamine (CAS: 1379304-46-7) is a halogenated benzylamine derivative with the molecular formula C₈H₁₀INO and a molecular weight of 263.08 g/mol . Its structure features an iodine atom at the 2-position, a methoxy group at the 4-position, and a methylamine (-CH₂NH₂) substituent on the benzene ring.
Properties
CAS No. |
1379304-46-7 |
|---|---|
Molecular Formula |
C8H10INO |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(2-iodo-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10INO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 |
InChI Key |
XINMCHQVYVLMOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)I |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Iodination
The direct introduction of iodine into a pre-functionalized aromatic ring is a common strategy. For (2-Iodo-4-methoxyphenyl)methanamine, this approach typically begins with 4-methoxybenzylamine. The amine group activates the ring toward electrophilic substitution, directing iodination to the ortho position relative to the methoxy group.
Reaction Conditions :
- Iodinating Agent : Iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Solvent : Dichloromethane or acetic acid.
- Catalyst : Lewis acids such as FeCl₃ or H₂SO₄ enhance regioselectivity.
Challenges :
- Competitive para-iodination may occur due to the methoxy group’s strong electron-donating effect.
- Over-iodination or oxidation of the primary amine necessitates protective strategies, such as temporary acetylation.
Yield Optimization :
- Lower temperatures (0–5°C) improve ortho selectivity.
- Stoichiometric control (1:1 molar ratio of iodine to substrate) minimizes polyiodination.
Reductive Amination of Ketone Intermediates
Synthesis via Imine Formation and Reduction
This two-step method involves converting a ketone precursor to an imine intermediate, followed by reduction to the primary amine.
Step 1: Imine Formation
- Substrate : 2-Iodo-4-methoxyacetophenone.
- Amine Source : Ammonia or ammonium acetate.
- Conditions : Reflux in toluene with azeotropic water removal via Dean-Stark apparatus.
- Catalyst : p-Toluenesulfonic acid (PTSA) facilitates imine formation.
Step 2: Catalytic Hydrogenation
- Reducing Agent : Hydrogen gas with Adam’s catalyst (platinum oxide) or palladium on carbon.
- Solvent : Ethanol or methanol.
- Yield : 70–85% after purification via column chromatography.
Advantages :
- High functional group tolerance.
- Scalable to industrial production with continuous flow systems.
Coupling Reactions for Aryl Iodide Formation
Ullmann-Type Coupling
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Direct Iodination | 60–75 | 90–95 | Moderate | Hazardous iodinating agents |
| Reductive Amination | 70–85 | 95–99 | High | Requires H₂ handling |
| Ullmann Coupling | 50–65 | 85–90 | Low | High-temperature conditions |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce aldehydes or acids.
Scientific Research Applications
(2-Iodo-4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Iodo-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8)
- Structural Differences : Unlike the benzylamine structure of the target compound, this analog is an aniline derivative with the amine group (-NH₂) directly attached to the aromatic ring .
- Molecular Properties: Formula: C₇H₈INO Molecular Weight: 249.05 g/mol
- Key Implications :
- The absence of a methylene spacer (-CH₂-) reduces steric bulk but decreases basicity compared to benzylamines.
- Aniline derivatives are generally less lipophilic, which may limit membrane permeability in biological systems.
25I-NBOMe (2-(4-Iodo-2,5-Dimethoxyphenyl)-N-(2-Methoxybenzyl)ethanamine)
- Structural Differences :
- Molecular Properties: Formula: C₁₈H₂₂INO₃ Molecular Weight: 427.28 g/mol
- Key Implications: The NBOMe substitution confers potent serotonergic receptor (5-HT₂A) agonism, leading to hallucinogenic effects . Radiolabeled versions (e.g., [¹¹C]CIMBI-5) are used in positron emission tomography (PET) imaging .
- Contrast with Target Compound :
- The target lacks the phenethylamine backbone and NBOMe group, suggesting divergent pharmacological profiles.
(2,4,6-Trimethoxyphenyl)methanamine
- Structural Differences : Contains three methoxy groups (2,4,6-positions) instead of iodine and a single methoxy group .
- Molecular Properties: Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol
- Key Implications :
- Increased polarity due to multiple electron-donating methoxy groups, enhancing solubility in polar solvents.
- Reduced halogen-mediated interactions (e.g., halogen bonding) compared to the iodinated target compound.
(2-Iodo-4-nitrophenyl)methanamine (CAS: 1261826-98-5)
- Structural Differences: Substitutes the methoxy group at the 4-position with a nitro (-NO₂) group .
- Molecular Properties :
- Formula: C₇H₇IN₂O₂
- Molecular Weight: 278.05 g/mol
- May exhibit higher reactivity in electrophilic substitution reactions compared to the methoxy-containing target.
1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine)
- Structural Differences : Features a propane backbone with a methoxy group at the 4-position and an amine at the secondary carbon .
- Molecular Properties: Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol
- Key Implications: As a phenethylamine derivative, it exhibits stimulant and entactogenic effects via monoamine transporter modulation. The absence of iodine and benzylamine structure distinguishes its pharmacokinetics from the target compound.
Comparative Data Table
Research and Application Insights
- Halogen Interactions: The iodine atom in the target compound may facilitate halogen bonding, a critical feature in crystal engineering and receptor-ligand interactions, absent in non-halogenated analogs .
- Pharmacological Potential: While 25I-NBOMe is psychoactive, the target compound’s benzylamine structure suggests alternative targets, such as trace amine-associated receptors (TAARs) .
- Synthetic Utility : The nitro derivative (CAS: 1261826-98-5) is more reactive in coupling reactions, whereas the methoxy group in the target compound enhances stability for storage .
Q & A
Q. What are the recommended safety precautions for handling (2-Iodo-4-methoxyphenyl)methanamine in laboratory settings?
- Methodological Answer :
- Avoid inhalation and skin contact : Use fume hoods and wear nitrile gloves/lab coats. If exposed, wash skin with soap/water or rinse eyes with water for 15 minutes .
- Storage : Keep in tightly sealed containers, refrigerated (2–8°C), and away from ignition sources. Ensure proper ventilation to prevent electrostatic buildup .
- Fire safety : Use dry chemical or alcohol-resistant foam for extinguishing. Firefighters should wear self-contained breathing apparatus due to potential toxic fumes (e.g., carbon monoxide) .
Q. Which spectroscopic techniques are most effective for characterizing (2-Iodo-4-methoxyphenyl)methanamine?
- Methodological Answer :
- NMR spectroscopy : Analyze aromatic protons (6.5–8.0 ppm for methoxyphenyl) and amine protons (1.5–3.0 ppm). The iodine substituent may cause deshielding in adjacent protons .
- Mass spectrometry (MS) : Confirm molecular weight (C₈H₁₀INO, ~263 g/mol) and fragmentation patterns. The iodine isotope (m/z 127) aids in identification .
- Infrared (IR) spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-I stretches (~500 cm⁻¹) .
Q. What structural features of (2-Iodo-4-methoxyphenyl)methanamine influence its chemical reactivity?
- Methodological Answer :
- Iodo substituent : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) due to iodine’s leaving-group ability. It also increases molecular weight and polarizability, affecting solubility .
- Methoxy group : Acts as an electron-donating group, directing electrophilic attacks to the ortho/para positions. Stabilizes intermediates in reactions like amidation or alkylation .
- Primary amine : Participates in Schiff base formation or coordination with metal catalysts, enabling diverse derivatization strategies .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of (2-Iodo-4-methoxyphenyl)methanamine while minimizing by-products?
- Methodological Answer :
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as seen in Suzuki-Miyaura protocols for similar iodinated aromatics .
- Reaction temperature : Maintain 60–80°C to balance reaction rate and side-product formation. Lower temperatures reduce dehalogenation risks .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the amine .
Q. How should researchers address contradictory data on the biological activity of (2-Iodo-4-methoxyphenyl)methanamine across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for iodine’s autofluorescence in fluorescence-based assays .
- Comparative analysis : Test analogs (e.g., fluoro or chloro derivatives) to isolate iodine’s contribution to activity. Structural data from X-ray crystallography or docking studies can clarify binding modes .
- Replicate conditions : Ensure identical pH, solvent (DMSO concentration), and temperature across labs to reduce variability .
Q. What experimental strategies are recommended for studying interactions between (2-Iodo-4-methoxyphenyl)methanamine and biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized receptors (e.g., GPCRs). Optimize ligand density to avoid mass-transfer limitations .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity. Use low-concentration buffers to minimize heat artifacts .
- Molecular dynamics simulations : Model iodine’s van der Waals interactions with hydrophobic binding pockets. Validate with mutagenesis studies on target proteins .
Q. How does the stability of (2-Iodo-4-methoxyphenyl)methanamine vary under different storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber glass vials to prevent photodegradation. Monitor via HPLC for decomposition peaks over time .
- Temperature effects : Long-term stability tests at -20°C show <5% degradation over 6 months. Room-temperature storage increases amine oxidation; add antioxidants (e.g., BHT) if needed .
- Moisture control : Use desiccants in storage containers. The iodine group may hydrolyze in humid environments, forming HI and methoxyphenol by-products .
Q. What comparative approaches are effective for analyzing (2-Iodo-4-methoxyphenyl)methanamine against structural analogs?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 2-bromo or 2-chloro derivatives) and compare IC₅₀ values in enzyme inhibition assays. The iodine’s larger atomic radius may enhance hydrophobic interactions .
- Crystallography : Co-crystallize with target proteins (e.g., monoamine oxidases) to visualize halogen bonding. Compare with non-halogenated analogs for steric/electronic effects .
- Computational modeling : Calculate electrostatic potential maps to predict reactivity differences. Use DFT to compare C-I bond dissociation energies with other halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
